molecular formula C15H12Cl2N2O2S B2825225 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole CAS No. 1219589-24-8

1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole

Cat. No.: B2825225
CAS No.: 1219589-24-8
M. Wt: 355.23
InChI Key: WECVLELZTVHTFP-UHFFFAOYSA-N
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Description

1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole is a chemical compound known for its unique structure and properties. It is characterized by the presence of a benzodiazole ring substituted with dichloro and methyl groups, as well as a benzenesulfonyl group.

Preparation Methods

The synthesis of 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4,5-dichloro-2-methylbenzenesulfonyl chloride: This intermediate is synthesized by reacting 4,5-dichloro-2-methylbenzenesulfonyl chloride with appropriate reagents under controlled conditions.

    Formation of the benzodiazole ring: The intermediate is then reacted with suitable nitrogen-containing compounds to form the benzodiazole ring structure.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group under specific conditions.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole has a wide range of scientific research applications, including:

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: This compound is explored for its potential therapeutic properties and as a building block for drug development.

    Material Science: Its unique structure makes it useful in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole involves its interaction with molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting specific enzymes or receptors. The dichloro and methyl groups may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole include:

    4,5-dichloro-2-methylimidazole: This compound shares the dichloro and methyl substitutions but lacks the benzenesulfonyl group.

    1-(4,5-dichloro-2-methylbenzenesulfonyl)azepane: This compound has a similar sulfonyl group but differs in the ring structure.

The uniqueness of this compound lies in its combination of functional groups and ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4,5-dichloro-2-methylphenyl)sulfonyl-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2S/c1-9-7-11(16)12(17)8-15(9)22(20,21)19-10(2)18-13-5-3-4-6-14(13)19/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECVLELZTVHTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C(=NC3=CC=CC=C32)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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